molecular formula C14H20O3 B14017168 Tert-butyl 4-methoxy-3,5-dimethylbenzoate

Tert-butyl 4-methoxy-3,5-dimethylbenzoate

Cat. No.: B14017168
M. Wt: 236.31 g/mol
InChI Key: JLTDPZFXLBUOCD-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxy-3,5-dimethylbenzoate is an organic compound with the molecular formula C14H20O3 It is a derivative of benzoic acid, featuring tert-butyl, methoxy, and dimethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methoxy-3,5-dimethylbenzoate typically involves esterification reactions. One common method is the reaction of 4-methoxy-3,5-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methoxy-3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of 4-methoxy-3,5-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-methoxy-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-methoxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,5-dimethylbenzoate
  • Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid

Uniqueness

Tert-butyl 4-methoxy-3,5-dimethylbenzoate is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of substituents can influence its solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 4-methoxy-3,5-dimethylbenzoate

InChI

InChI=1S/C14H20O3/c1-9-7-11(8-10(2)12(9)16-6)13(15)17-14(3,4)5/h7-8H,1-6H3

InChI Key

JLTDPZFXLBUOCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)OC(C)(C)C

Origin of Product

United States

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